N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a thiophene sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The tetrazole ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Another thiophene-based sulfonamide with urease inhibition activity.
2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones: Isoxazole derivatives with antibacterial activity.
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a tetrazole ring, methoxyphenyl group, and thiophene sulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S2/c1-21-11-6-4-10(5-7-11)18-12(15-16-17-18)9-14-23(19,20)13-3-2-8-22-13/h2-8,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUVIWJGCOGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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